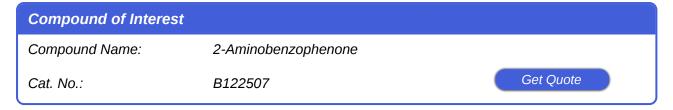


Spectroscopic Profile of 2-Aminobenzophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Aminobenzophenone**, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The quantitative spectroscopic data for **2-Aminobenzophenone** are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **2-Aminobenzophenone**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.81 - 7.74	m	4H	Aromatic Protons
7.59	t	2H	Aromatic Protons
7.49	t	4H	Aromatic Protons
~5.5 (broad s)	S	2H	-NH ₂

Solvent: CDCl₃. Spectrometer frequency can vary, but common frequencies are 300, 400, or 500 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data for **2-Aminobenzophenone**[1]

Chemical Shift (δ) ppm	Assignment
196.8	C=O
137.6	Aromatic C
132.4	Aromatic CH
130.1	Aromatic CH
128.3	Aromatic C

Solvent: CDCl₃. Spectrometer frequency can vary, e.g., 75 MHz or 125 MHz.[2][3] Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **2-Aminobenzophenone**



Wavenumber (cm ⁻¹)	Intensity	Assignment
3482	Strong	N-H stretch (asymmetric)
3328	Strong	N-H stretch (symmetric)
1625	Strong	C=O stretch (ketone)
1580-1450	Medium-Strong	C=C stretch (aromatic)
1300-1000	Medium	C-N stretch

Sample State: Solid (KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 2-Aminobenzophenone

m/z	Relative Intensity (%)	Assignment
197	~100	[M]+ (Molecular Ion)
120	~80	[M - C ₆ H ₅] ⁺
105	~20	[C ₆ H ₅ CO] ⁺
77	~40	[C ₆ H ₅]+

Ionization Method: Electron Ionization (EI) at 70 eV.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Aminobenzophenone**.



Materials:

- 2-Aminobenzophenone (5-25 mg for ¹H, 50-100 mg for ¹³C)
- Deuterated chloroform (CDCl₃)
- NMR tube (5 mm diameter)
- · Pasteur pipette and glass wool
- Vial

Procedure:

- Sample Preparation:
 - Weigh the appropriate amount of 2-Aminobenzophenone and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
 - Ensure the final sample height in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.



- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans and a longer acquisition time are typically required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent peak itself (δ = 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid **2-Aminobenzophenone**.

Materials:

- 2-Aminobenzophenone (1-2 mg)
- Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
- Agate mortar and pestle
- Pellet press die set
- · Hydraulic press

Procedure:

- Sample Preparation:
 - Place a small amount of KBr in the agate mortar and grind it to a fine powder to ensure it is free of absorbed water.



- Add 1-2 mg of **2-Aminobenzophenone** to the mortar.
- Thoroughly grind the sample and KBr together until a homogenous, fine powder is obtained.
- Transfer a portion of the mixture into the pellet die.
- Assemble the die and place it in the hydraulic press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of **2-Aminobenzophenone**.

Materials:

- 2-Aminobenzophenone
- Mass spectrometer with an Electron Ionization (EI) source

Procedure:



• Sample Introduction:

Introduce a small amount of the sample into the ion source. For a solid sample, this is
typically done using a direct insertion probe. The sample is placed in a capillary tube at the
end of the probe, which is then inserted into the high vacuum of the ion source and heated
to volatilize the sample.

Ionization:

- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize, primarily forming a molecular ion ([M]+), and to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-offlight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and their abundance is recorded.

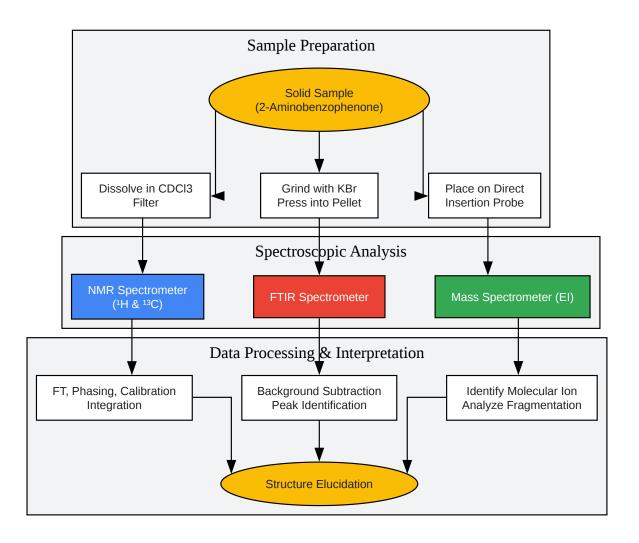
Data Processing:

- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak to determine the molecular weight of the compound.
- Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Aminobenzophenone**.





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Caption: General workflow for the spectroscopic analysis of **2-Aminobenzophenone**.

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